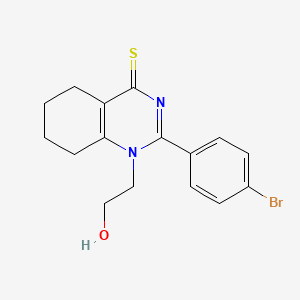

![molecular formula C18H19N5O2S2 B2370506 2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide CAS No. 1223921-11-6](/img/structure/B2370506.png)

2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide, also known as OTAVA-BB 1205096, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

科学的研究の応用

Synthesis and Structural Elucidation

The compound’s synthesis involves solvent-free microwave irradiation, resulting in a series of derivatives. These include 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine derivatives 6(a-f), 7(a-c), and 8(a-c). Structural elucidation relies on various spectroscopic methods .

Antimicrobial Activity

The synthesized compounds undergo in vitro antimicrobial screening. Notably, compounds 6e and 6f exhibit promising activity against the MCF-7 cell line, associated with breast cancer. Additionally, compounds 6f and 6d demonstrate potent antibacterial effects against strains such as S. pneumoniae, B. cereus, and S. aureus .

Antioxidant Properties

Compound 7a displays high antioxidant potential, as assessed by the DPPH assay. Its activity suggests relevance in oxidative stress-related research .

Molecular Docking Studies

Molecular docking investigations reveal that these compounds bind effectively to the active site of ER-alpha (estrogen receptor alpha). The binding energies range from -7.12 kcal/mol to -1.21 kcal/mol, indicating potential interactions with the receptor .

Molecular Dynamics and Simulation

Further analysis involves molecular dynamics and simulation for the best-posed compound (6e). This study assesses stability and behavior at the nanoscale within the protein’s active site .

Biomedical Applications

While the compound’s primary focus lies in cancer research, its diverse properties—antimicrobial, antioxidant, and receptor binding—warrant exploration in broader biomedical contexts .

作用機序

Target of Action

The primary target of this compound is the Threonine Tyrosine Kinase (TTK) . TTK is a dual-specificity protein kinase that plays a key role in the control of the cell cycle and chromosomal segregation during cell division .

Mode of Action

The compound exhibits strong binding affinity to TTK, with a Kd value of 0.15 nM . It potently inhibits the kinase activity of TTK, resulting in the induction of chromosome missegregation and aneuploidy . This leads to the suppression of proliferation in a panel of human cancer cell lines .

Biochemical Pathways

The compound’s interaction with TTK affects the cell cycle control and chromosomal segregation pathways . By inhibiting TTK, the compound disrupts the normal progression of the cell cycle, leading to errors in chromosome segregation and the formation of aneuploid cells .

Pharmacokinetics

The compound demonstrates good oral pharmacokinetic properties . It has a bioavailability value of 45.3% when administered at a dose of 25 mg/kg in rats . This suggests that the compound is well-absorbed and can reach effective concentrations in the body.

Result of Action

The inhibition of TTK by the compound leads to chromosome missegregation and aneuploidy, which in turn suppresses the proliferation of human cancer cell lines . This suggests that the compound could have potential therapeutic applications in the treatment of cancer.

特性

IUPAC Name |

N-(3-methylphenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2S2/c1-12-3-2-4-13(9-12)20-14(24)10-23-11-19-16-15(17(23)25)27-18(21-16)22-5-7-26-8-6-22/h2-4,9,11H,5-8,10H2,1H3,(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKMWRDXIRCYPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCSCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(2,6-dichlorobenzenesulfonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2370425.png)

![1-Methylthiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole](/img/structure/B2370426.png)

![5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-benzofuran-2-carboxylic acid](/img/structure/B2370428.png)

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2370430.png)

![N-(3-methylisoxazol-5-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2370431.png)

![N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2370433.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2370434.png)

![Spiro[8lambda6-thiabicyclo[3.2.1]octane-3,2'-oxirane] 8,8-dioxide](/img/structure/B2370443.png)

![Methyl 1-[3-(prop-2-enoylamino)propanoyl]piperidine-3-carboxylate](/img/structure/B2370444.png)

![(3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2370445.png)